molecular formula C8H13ClN4O2S B12432224 Ethyl 2-[(hydrazinylmethylidene)amino]-4-methyl-1,3-thiazole-5-carboxylate hydrochloride

Ethyl 2-[(hydrazinylmethylidene)amino]-4-methyl-1,3-thiazole-5-carboxylate hydrochloride

Cat. No.: B12432224
M. Wt: 264.73 g/mol
InChI Key: JCLRYLAYRTYSLR-UHFFFAOYSA-N
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Description

Ethyl 2-[(hydrazinylmethylidene)amino]-4-methyl-1,3-thiazole-5-carboxylate hydrochloride is a heterocyclic compound containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(hydrazinylmethylidene)amino]-4-methyl-1,3-thiazole-5-carboxylate hydrochloride typically involves the reaction of ethyl 2-aminothiazole-4-carboxylate with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the reaction mixture is heated under reflux to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(hydrazinylmethylidene)amino]-4-methyl-1,3-thiazole-5-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce hydrazine derivatives .

Scientific Research Applications

Ethyl 2-[(hydrazinylmethylidene)amino]-4-methyl-1,3-thiazole-5-carboxylate hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-[(hydrazinylmethylidene)amino]-4-methyl-1,3-thiazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

Uniqueness

Ethyl 2-[(hydrazinylmethylidene)amino]-4-methyl-1,3-thiazole-5-carboxylate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H13ClN4O2S

Molecular Weight

264.73 g/mol

IUPAC Name

ethyl 2-(hydrazinylmethylideneamino)-4-methyl-1,3-thiazole-5-carboxylate;hydrochloride

InChI

InChI=1S/C8H12N4O2S.ClH/c1-3-14-7(13)6-5(2)12-8(15-6)10-4-11-9;/h4H,3,9H2,1-2H3,(H,10,11,12);1H

InChI Key

JCLRYLAYRTYSLR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N=CNN)C.Cl

Origin of Product

United States

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